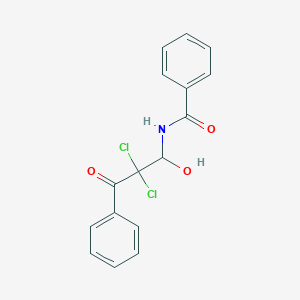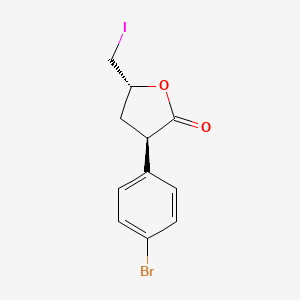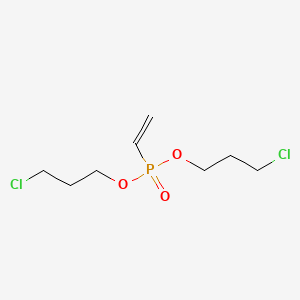![molecular formula C17H29NO2 B14266046 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine CAS No. 136588-31-3](/img/structure/B14266046.png)
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with an ethylbutyl chain and an amine group linked to a propoxyethan chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced intermediates and optimized reaction conditions to ensure high yield and purity. For example, the synthesis and isolation of advanced intermediates like (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate have been carried out with high yield and efficient stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-{2-[4-(2-ethylbutyl)phenoxy]ethyl}carbamate: This compound has a similar structure but differs in the functional groups attached to the phenoxy and ethylbutyl chains.
(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another similar compound with different substituents on the phenoxy group.
Uniqueness
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
136588-31-3 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[4-(2-ethylbutyl)phenoxy]-N-propoxyethanamine |
InChI |
InChI=1S/C17H29NO2/c1-4-12-20-18-11-13-19-17-9-7-16(8-10-17)14-15(5-2)6-3/h7-10,15,18H,4-6,11-14H2,1-3H3 |
Clé InChI |
XOXRUCOKHSCEAS-UHFFFAOYSA-N |
SMILES canonique |
CCCONCCOC1=CC=C(C=C1)CC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)



![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)




![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)


